6-Hydrazinylquinoxaline hydrochloride
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Overview
Description
6-Hydrazinylquinoxaline hydrochloride is a chemical compound with the molecular formula C8H9ClN4. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been associated with various targets, including theA2B receptor and Histone Deacetylase (HDAC) . These targets play crucial roles in cellular processes such as cell proliferation and apoptosis.
Mode of Action
Quinoxaline derivatives have been reported to act asinverse agonists at the H1 histamine receptor , blocking the action of endogenous histamine . This action can lead to various changes, including a reduction in hypersensitivity and allergic reactions .
Biochemical Pathways
Quinoxaline derivatives have been associated with thehistamine pathway , which plays a significant role in immune response, gastric acid secretion, and neurotransmission.
Result of Action
Quinoxaline derivatives have shown promisinganti-proliferative activities against various cell lines . For instance, they have been reported to inhibit the growth of HepG-2 and HuH-7 liver cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinylquinoxaline hydrochloride typically involves the reaction of quinoxaline derivatives with hydrazine. One common method is the condensation of 2-hydrazinylquinoxaline with various carbonyl compounds. For example, the reaction of 2-hydrazinyl-3-methylquinoxaline with β-diketones in tetrahydrofuran under reflux conditions yields pyrazolylquinoxalines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinylquinoxaline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the hydrazine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and pyrazolylquinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Hydrazinylquinoxaline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in anticancer and antimicrobial therapies.
Industry: The compound is used in the production of polymers and luminescent materials
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinylquinoxaline
- 3-Hydrazinylquinoxaline
- Pyrazolylquinoxalines
Uniqueness
6-Hydrazinylquinoxaline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other hydrazinylquinoxalines, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
quinoxalin-6-ylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-12-6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMUVAMRFLUZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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